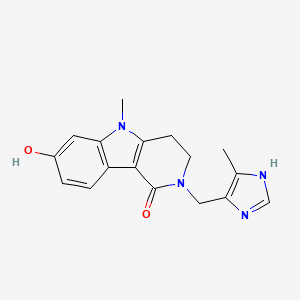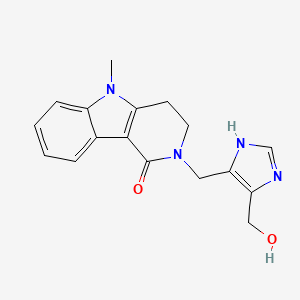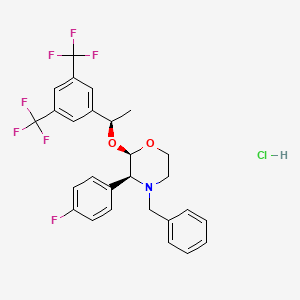
Cimetidine Impurity 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cimetidine Impurity 3, also known as (5-Methyl-1H-imidazol-4-yl)methanol, is a compound related to Cimetidine . Its molecular formula is C5H8N2O and has a molecular weight of 112.1 .
Synthesis Analysis
The synthesis of Cimetidine and its impurities has been studied extensively. The impurities were isolated from crude cimetidine using normal-phase preparative HPLC . The structures of the impurities were revealed through 1H and 13C NMR and mass spectrometric investigations .Molecular Structure Analysis
The molecular structure of Cimetidine Impurity 3 was determined through various spectroscopic techniques, including 1H and 13C NMR and mass spectrometry .Physical And Chemical Properties Analysis
Cimetidine Impurity 3 is described as a white to off-white crystalline powder . It is slightly soluble in water, soluble in ethanol, and practically insoluble in methylene chloride .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Secondary Standard
Cimetidine Impurity 3, also known as Cimetidine Impurity E, is used as a Pharmaceutical Secondary Standard . It is a Certified Reference Material (CRM) and is used in quality control and pharma laboratories . It provides a convenient and cost-effective alternative to the preparation of in-house working standards .
Method Development in Pharma
This compound is suitable for use in several analytical applications including but not limited to pharma release testing and pharma method development for qualitative and quantitative analyses . It offers multi-traceability to the USP, EP, and BP primary standards, where they are available .
Food and Beverage Quality Control
Cimetidine Impurity 3 can also be used in food and beverage quality control testing . It can be used in calibration requirements for these industries .
Adjuvant Therapy in Acute-Extrinsic Atopic Dermatitis
Research has shown that Cimetidine can be used as an adjuvant therapy in the treatment of Acute-Extrinsic Atopic Dermatitis (AD) . It has immunomodulatory effects and can reduce AD severity and serum IgE level, as well as prevent progression into chronic AD .
Anticancer Activity
Cimetidine, an H2R antagonist, interferes with histamine-mediated immunomodulation and may have anticancer activity . It has been studied for its effect on the anticancer effect of anti-PD-L1 in colon cancer .
Wirkmechanismus
Target of Action
Cimetidine, the parent compound of Cimetidine Impurity 3, is a histamine H2 receptor antagonist . It primarily targets the H2 receptors located on the basolateral membrane of the gastric parietal cell . These receptors play a crucial role in the regulation of gastric acid secretion .
Mode of Action
Cimetidine competitively inhibits histamine binding to histamine H2 receptors . This means that it competes with histamine for the same binding site on the H2 receptor, thereby reducing the effect of histamine . It also exerts weak antiandrogenic activity in high doses by competitively inhibiting DHT and other androgens from binding to the cytosolic androgen receptor .
Biochemical Pathways
The action of Cimetidine leads to the inhibition of gastric acid secretion . This occurs because the binding of histamine to the H2 receptors typically stimulates gastric acid secretion. Therefore, when Cimetidine binds to these receptors instead of histamine, this stimulation is blocked . The compound also affects the cytochrome P-450 system, which might explain proposals for its use in neoadjuvant therapy .
Pharmacokinetics
Cimetidine exhibits multicompartmental characteristics following intravenous administration . It has a high total systemic clearance, mainly determined by renal clearance . The volume of distribution is approximately equal to body weight . The elimination half-life is approximately 2 hours . Following oral administration, the absolute bioavailability in healthy subjects is about 60% . Cimetidine distributes into various tissues, including the kidney, lung, and muscle .
Result of Action
The primary result of Cimetidine’s action is the reduction of gastric acid secretion . This leads to a decrease in gastric volume and acidity . As a result, Cimetidine is used to manage conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and indigestion .
Action Environment
The action of Cimetidine can be influenced by various environmental factors. For instance, the presence of food can alter the extent and timing of absorption . Additionally, certain surgical procedures, such as partial gastrectomy, can increase the systemic availability of Cimetidine . Furthermore, the clearance of Cimetidine is increased in children, due to increased renal elimination mechanisms .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cimetidine Impurity 3 involves the reaction of 2-cyano-1-methylguanidine with 2-chloro-5-nitrobenzoic acid in the presence of a base to form the desired compound.", "Starting Materials": [ "2-cyano-1-methylguanidine", "2-chloro-5-nitrobenzoic acid", "Base (such as sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-cyano-1-methylguanidine in a suitable solvent, such as methanol.", "Step 2: Add a base, such as sodium hydroxide, to the solution.", "Step 3: Dissolve 2-chloro-5-nitrobenzoic acid in a separate solution.", "Step 4: Add the solution of 2-chloro-5-nitrobenzoic acid to the solution of 2-cyano-1-methylguanidine and base.", "Step 5: Stir the reaction mixture at room temperature for several hours.", "Step 6: Isolate the product by filtration or other suitable means.", "Step 7: Purify the product by recrystallization or other suitable means." ] } | |
CAS-Nummer |
208447-53-4 |
Molekularformel |
C11H20N8S2 |
Molekulargewicht |
328.46 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-O-[(2Z,4E,6E,8E)-9-(4-Methoxy-2,3,6-trimethylphenyl)-3,7-dimethylnona-2,4,6,8-tetraenoyl]-beta-D-glucopyranuronic acid](/img/structure/B601746.png)


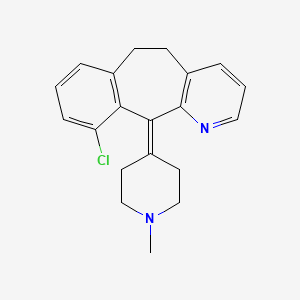
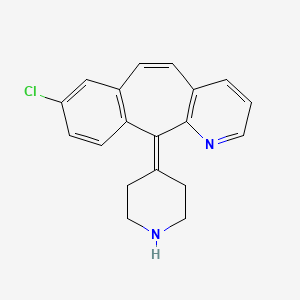
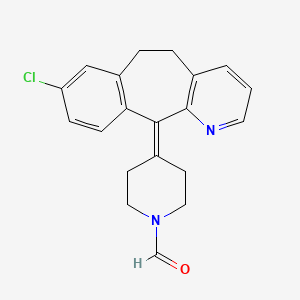
![13-Bromo-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B601758.png)
